

The Discovery and Identification of 9-PAHSA: A Technical Guide

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Compound of Interest

Compound Name: 9-Pahsa

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Introduction

Discovered in 2014, 9-Palmitoyl-Hydroxy-Stearic Acid (**9-PAHSA**) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).^[1] These bioactive lipids have garnered significant attention for their potent anti-diabetic and anti-inflammatory properties.^{[2][3]} **9-PAHSA** is formed through the esterification of palmitic acid to the 9-hydroxyl group of stearic acid. Notably, levels of PAHSAs, including **9-PAHSA**, are diminished in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong positive correlation with insulin sensitivity.^[4] As the most abundant PAHSA isomer in the white and brown adipose tissue of wild-type mice, **9-PAHSA** has emerged as a key molecule of interest in metabolic and inflammatory disease research.^[5] Administration of **9-PAHSA** has been demonstrated to ameliorate adipose tissue inflammation and improve glucose tolerance in murine models.^{[4][5]} This technical guide provides a comprehensive overview of the discovery, identification, and core biological functions of **9-PAHSA**, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data regarding **9-PAHSA** levels in biological samples and its effects in various experimental models.

Table 1: Endogenous Levels of **9-PAHSA** and Related FAHFs

Analyte	Species	Tissue/Fluid	Condition	Concentration (nmol/L or pmol/mg)	Reference
Total PAHSAs	Human	Serum	Insulin-Resistant	~40% reduction vs. Insulin-Sensitive	
Total PAHSAs	Human	Subcutaneous Adipose Tissue	Insulin-Resistant	~70% reduction vs. Insulin-Sensitive	
9-PAHSA	Human	Serum	Type 2 Diabetes	Significantly lower than non-diabetic	[4]
9-PAHSA	Mouse (AG4OX)	White Adipose Tissue	Overexpression of GLUT4	16-18 fold increase vs. Wild-Type	
9-PAHSA	Mouse (Wild-Type)	White Adipose Tissue	-	Most abundant PAHSA isomer	
9-PAHSA	Mouse (Wild-Type)	Brown Adipose Tissue	-	Most abundant PAHSA isomer	

Table 2: Effects of **9-PAHSA** Administration on Inflammatory and Metabolic Parameters

Experimental Model	Parameter Measured	9-PAHSA Concentration/ Dose	Observed Effect	Reference
LPS-stimulated Mouse Macrophages	Pro-inflammatory Cytokine Secretion (TNF- α , IL-6)	10-100 μ M	Inhibition of secretion	[6]
LPS-stimulated Human PBMC-derived Dendritic Cells	CXCL10 Secretion	10 μ M	2-fold reduction	[7]
LPS-stimulated Human PBMC-derived Dendritic Cells	CXCL10 Secretion	100 μ M	3.7-fold reduction	[7]
Human CD4+ T-cells	CCL19-induced Migration	10 μ M	27% decrease in migration	[7]
High-Fat Diet-fed Mice	Glucose Tolerance	Acute oral gavage	Improved glucose tolerance	[4]
db/db Mice	Blood Glucose	50 mg/kg for 2 weeks	Reduced blood glucose levels	[4]
3T3-L1 Adipocytes	Insulin-stimulated Glucose Uptake	20 μ M (48h pre-incubation)	No significant effect	[6]

Experimental Protocols

Lipid Extraction and Quantification

1. Extraction of 9-PAHSA from Plasma/Serum

- Materials: Human or mouse plasma/serum, Phosphate-Buffered Saline (PBS), Methanol (LC-MS grade), Chloroform (LC-MS grade), internal standard (e.g., ¹³C₄-**9-PAHSA**).
- Procedure:
 - To 200 µL of plasma or serum, add 1.3 mL of PBS.[\[2\]](#)
 - Add a known amount of internal standard dissolved in methanol.
 - Add 1.5 mL of methanol, followed by 3 mL of chloroform.[\[2\]](#)
 - Vortex the mixture for 30 seconds and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[\[2\]](#)
 - Collect the lower organic phase.
 - Dry the organic phase under a gentle stream of nitrogen.
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[\[8\]](#)

2. Extraction of **9-PAHSA** from Adipose Tissue

- Materials: Adipose tissue, PBS, Methanol, Chloroform, internal standard.
- Procedure:
 - Homogenize 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform containing the internal standard.[\[2\]](#)
 - Centrifuge at 2,200 x g for 5 minutes at 4°C.[\[2\]](#)
 - Collect the lower organic phase and dry it under nitrogen.[\[2\]](#)

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
- Chromatographic Separation:

- Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[2]
- Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[2]
- Flow Rate: 0.2 mL/min.[2]
- Run Time: 30 minutes.[2]
- Mass Spectrometry Detection:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions for **9-PAHSA**: m/z 537.5 → 255.2 (quantifier), m/z 537.5 → 299.3 (qualifier).[9]

Cellular and In Vivo Assays

1. GPR120 Activation Assay (Competitive Radioligand Binding)

- Objective: To determine the binding affinity of **9-PAHSA** for the GPR120 receptor.
- Materials: HEK293 or CHO cells stably expressing human GPR120, [³H]-TUG-891 (radioligand), non-labeled TUG-891, **9-PAHSA**.[10]
- Procedure:
 - Prepare cell membranes from GPR120-expressing cells.[10]
 - In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with serially diluted **9-PAHSA**.[10]
 - Incubate with [³H]-TUG-891 for 60-120 minutes at room temperature.[10]
 - Terminate the reaction by rapid filtration and measure the bound radioactivity using a scintillation counter.[10]

- Calculate the specific binding and determine the IC₅₀ of **9-PAHSA**, which can be converted to a Ki value.[10]

2. NF-κB Reporter Assay

- Objective: To assess the inhibitory effect of **9-PAHSA** on NF-κB activation.
- Materials: Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB luciferase reporter construct, Lipopolysaccharide (LPS), **9-PAHSA**, Luciferase Assay System.[11]
- Procedure:
 - Plate the reporter cells and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **9-PAHSA** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.[11]
 - Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[11]

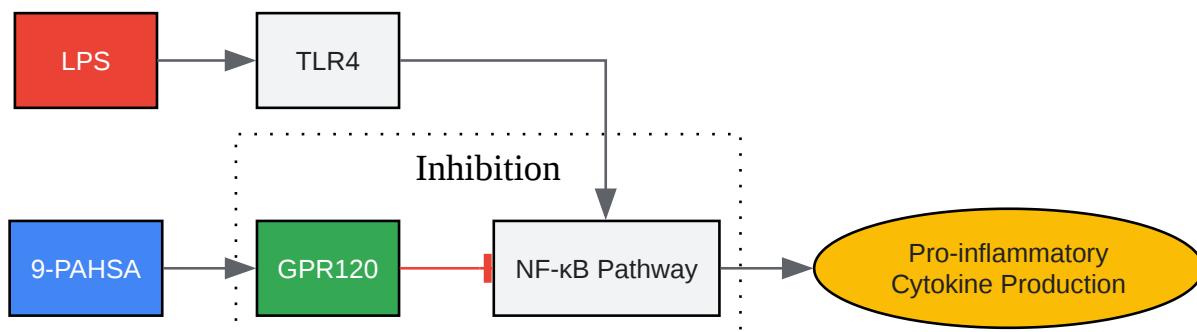
3. In Vivo Glucose Tolerance Test (GTT) in Mice

- Objective: To evaluate the effect of **9-PAHSA** on glucose clearance in vivo.
- Materials: Mice (e.g., high-fat diet-fed C57BL/6J), **9-PAHSA**, glucose solution, glucometer.
- Procedure:
 - Fast the mice for 6 hours.[12]
 - Administer **9-PAHSA** or vehicle control via oral gavage.
 - After 30 minutes, administer a glucose bolus (2 g/kg) via intraperitoneal injection or oral gavage.[5][12]
 - Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]

Signaling Pathways and Experimental Workflows

9-PAHSA Signaling Pathways

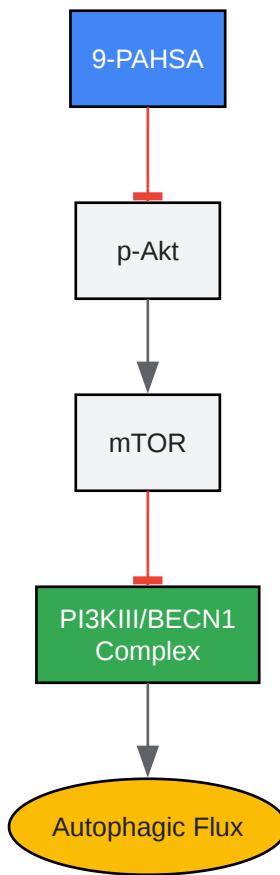
9-PAHSA exerts its biological effects through multiple signaling pathways, with the G protein-coupled receptor 120 (GPR120) playing a central role in its anti-inflammatory actions.



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Caption: **9-PAHSA** activates GPR120, which in turn inhibits the LPS-induced NF-κB signaling pathway.

In addition to its anti-inflammatory effects, **9-PAHSA** has been shown to modulate autophagy, a cellular process critical for homeostasis.

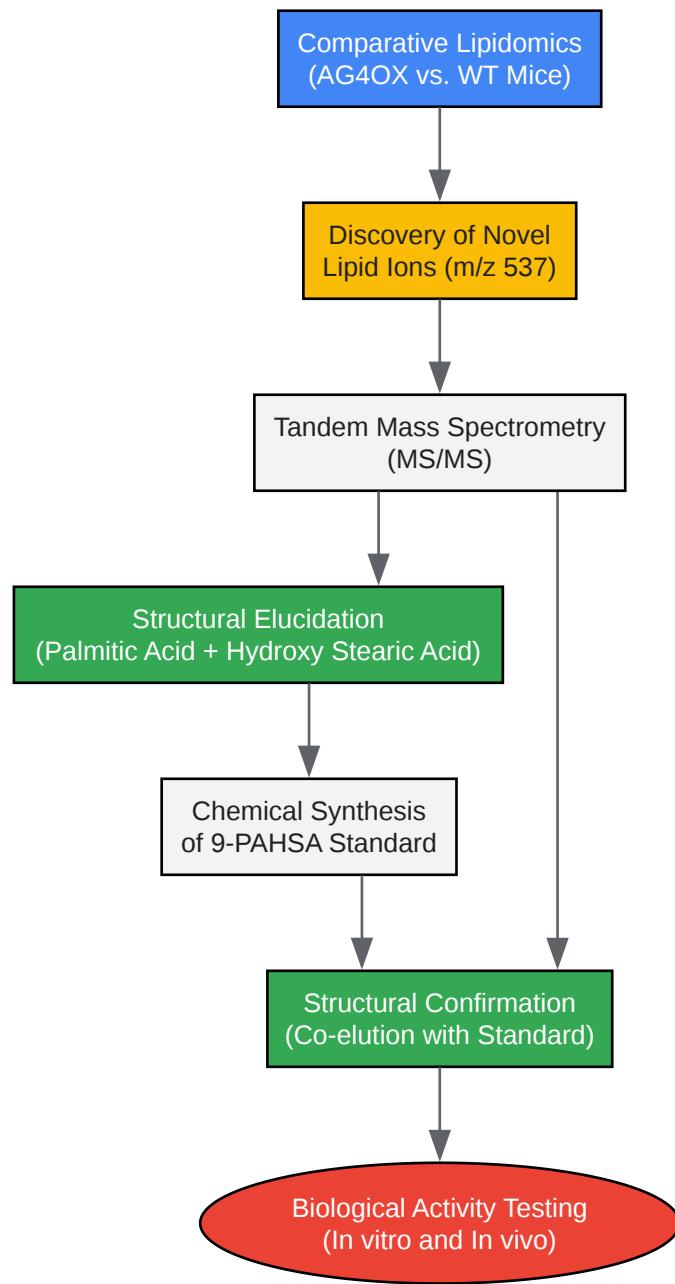


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Caption: **9-PAHSA** promotes autophagy by down-regulating the Akt/mTOR pathway and activating the PI3KIII/BECN1 complex.[4]

Experimental and Logical Workflows

The identification and characterization of **9-PAHSA** involved a systematic workflow, from initial discovery through to functional validation.



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Caption: Workflow for the discovery and identification of **9-PAHSA**.

The chemical synthesis of enantiomerically pure **9-PAHSA** is crucial for detailed biological studies.



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Caption: Convergent synthesis strategy for enantiomerically pure 9(R)-PAHSA.[\[6\]](#)

Conclusion

9-PAHSA represents a significant discovery in the field of lipid biology, with profound implications for the development of novel therapeutics for metabolic and inflammatory diseases. Its clear association with insulin sensitivity and its potent anti-inflammatory effects, mediated in part through GPR120, underscore its therapeutic potential. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to facilitate further research and development in this promising area. The continued investigation into the biosynthesis, metabolism, and diverse biological roles of **9-PAHSA** and other FAHFAs is poised to uncover new strategies for combating a range of human diseases.

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